molecular formula C25H26N2O4S B298903 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

货号 B298903
分子量: 450.6 g/mol
InChI 键: MEVJHMTULGFMCU-ARKVWGHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as BTE-1, is a thiazolidinone derivative compound that has been synthesized and studied for its potential applications in scientific research. BTE-1 has been shown to have promising properties as a research tool due to its unique chemical structure and mechanism of action.

作用机制

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, such as cell proliferation and differentiation, and has been implicated in the development of various diseases, including cancer. Inhibition of GSK-3β by 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

实验室实验的优点和局限性

One of the advantages of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its specificity for GSK-3β inhibition, which allows for the study of the specific effects of GSK-3β inhibition on cellular processes. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to have low toxicity and good solubility, making it a suitable candidate for further in vivo studies. However, one of the limitations of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its relatively low potency compared to other GSK-3β inhibitors, which may limit its effectiveness in certain studies.

未来方向

There are several future directions for the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one and its potential applications in scientific research. One potential direction is the further development of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one as a potential anti-cancer drug, either alone or in combination with other anti-cancer drugs. Another potential direction is the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the specific mechanisms by which 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one inhibits GSK-3β and its downstream effects on cellular processes.

合成方法

The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one with 4-ethoxyaniline in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain pure 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one.

科学研究应用

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of anti-cancer drugs. 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

属性

产品名称

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

分子式

C25H26N2O4S

分子量

450.6 g/mol

IUPAC 名称

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O4S/c1-2-29-20-11-9-18(10-12-20)26-25-27(19-6-4-3-5-7-19)24(28)23(32-25)15-17-8-13-21-22(14-17)31-16-30-21/h8-15,19H,2-7,16H2,1H3/b23-15-,26-25?

InChI 键

MEVJHMTULGFMCU-ARKVWGHASA-N

手性 SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2)C5CCCCC5

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

规范 SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。